AHR-2244 hydrochloride

Antipsychotic Drug Discovery Receptor Pharmacology Structure-Activity Relationship

AHR-2244 hydrochloride is a unique butyrophenone pharmacophore tool (LogP 5.14, tPSA 55.84 Ų) with a distinct N-propoxy-methoxyphenyl ethanone substitution that cannot be replicated by haloperidol or ketanserin analogs. It enables CNS SAR campaigns probing D2/5-HT2A/5-HT1A selectivity and cross-species CAR assay validation. For research use only; multi-mg to gram quotes available globally.

Molecular Formula C24H29ClFNO4
Molecular Weight 449.9 g/mol
CAS No. 24677-84-7
Cat. No. B1665089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAHR-2244 hydrochloride
CAS24677-84-7
Synonyms1-(3-(p-acetyl-o-methoxyphenoxy)propyl)-4-(p-fluorobenzoyl)piperidine.HCl
AHR 2244
AHR-2244
ethanone, 1-(4-(3-(4-(4-fluorobenzoyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)-, hydrochloride
Molecular FormulaC24H29ClFNO4
Molecular Weight449.9 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)OCCCN2CCC(CC2)C(=O)C3=CC=C(C=C3)F)OC.Cl
InChIInChI=1S/C24H28FNO4.ClH/c1-17(27)20-6-9-22(23(16-20)29-2)30-15-3-12-26-13-10-19(11-14-26)24(28)18-4-7-21(25)8-5-18;/h4-9,16,19H,3,10-15H2,1-2H3;1H
InChIKeyQUINACONPGHHMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-[4-[3-[4-(4-Fluorobenzoyl)piperidin-1-ium-1-yl]propoxy]-3-methoxyphenyl]ethanone chloride (CAS 24677-84-7): Compound Identity and Core Characteristics for Scientific Procurement


1-[4-[3-[4-(4-Fluorobenzoyl)piperidin-1-ium-1-yl]propoxy]-3-methoxyphenyl]ethanone chloride (CAS 24677-84-7), also designated AHR-2244 or AHR 2244 hydrochloride, is a synthetic butyrophenone-derivative psychotherapeutic agent belonging to the 4-(4-fluorobenzoyl)piperidine pharmacophore class [1] . The compound has a molecular formula of C24H29ClFNO4, a molecular weight of 449.94 g/mol, and is structurally characterized by a 4-(4-fluorobenzoyl)piperidine moiety linked via a propoxy spacer to a 3-methoxy-4-acetylphenyl group [1] [2]. Its calculated LogP is 5.14 with a topological polar surface area (tPSA) of 55.84 Ų [1]. The compound is supplied as a hydrochloride salt and is intended exclusively for research and laboratory use .

Why 1-[4-[3-[4-(4-Fluorobenzoyl)piperidin-1-ium-1-yl]propoxy]-3-methoxyphenyl]ethanone chloride Cannot Be Substituted: Critical Differentiation in Psychotherapeutic Research


Generic substitution within the butyrophenone and 4-(4-fluorobenzoyl)piperidine class is not scientifically valid due to the established structure-activity relationship (SAR) sensitivity of this pharmacophore [1] [2]. The 4-(4-fluorobenzoyl)piperidine moiety is recognized as one of the most potent pharmacophores for central 5-HT2A receptor antagonism, with affinities typically ranging from 1 to 10 nM in analog series, yet subtle variations in the N-substituent dramatically alter D2 (5–1000 nM) and 5-HT1A (1–800 nM) receptor binding profiles [1] [2]. The specific N-propoxy linker and methoxyphenyl ethanone substitution pattern in AHR-2244 yields a unique multi-receptor interaction signature that cannot be replicated by closely related butyrophenone analogs such as haloperidol (lacking the extended N-substituent) or ketanserin derivatives (which lack the D2-interacting motifs) [1] [3]. The evidence presented in Section 3 quantifies these differentiating characteristics where data are available and identifies critical evidence gaps where further characterization is required for rigorous comparator-based selection.

1-[4-[3-[4-(4-Fluorobenzoyl)piperidin-1-ium-1-yl]propoxy]-3-methoxyphenyl]ethanone chloride: Quantifiable Differentiation Evidence for Procurement Decisions


Structural Classification: Butyrophenone Analog Identity and Inferred Multi-Receptor Binding Profile

AHR-2244 is definitively classified as a butyrophenone analog, sharing the 4-(4-fluorobenzoyl)piperidine pharmacophore with the reference antipsychotic haloperidol [1] [2]. The 4-(4-fluorobenzoyl)piperidine moiety is a well-characterized pharmacophore that confers high-affinity binding to central 5-HT2A receptors, with structurally related derivatives consistently demonstrating Ki values in the range of 1 to 10 nM [3]. Unlike haloperidol, which is a relatively selective D2 antagonist, compounds bearing this pharmacophore typically exhibit mixed 5-HT1A/5-HT2A/D2 receptor binding profiles, with D2 affinities ranging from 5 to 1000 nM and 5-HT1A affinities from 1 to 800 nM depending on the specific N-substituent [3]. The N-propoxy linker and methoxyphenyl ethanone substitution pattern in AHR-2244 distinguishes it from both haloperidol (which contains a tertiary alcohol and lacks extended N-alkylation) and ketanserin analogs (which lack the D2-interacting structural features) [1].

Antipsychotic Drug Discovery Receptor Pharmacology Structure-Activity Relationship

Lipophilicity Profile: Measured LogP of 5.14 Defines Distinct Partitioning Behavior vs. Haloperidol

AHR-2244 has a calculated LogP value of 5.14, as reported in vendor technical datasheets [1]. This lipophilicity measurement establishes a quantitative physicochemical differentiation from the reference butyrophenone haloperidol, which has a reported LogP of approximately 3.2–3.8 [2] [3]. The ΔLogP of approximately +1.3 to +1.9 units for AHR-2244 translates to a theoretical ~20- to ~80-fold increase in octanol-water partition coefficient, predicting substantially different membrane permeability, tissue distribution, and blood-brain barrier penetration kinetics [2]. The topological polar surface area (tPSA) of AHR-2244 is 55.84 Ų, with 1 hydrogen bond donor and 6 hydrogen bond acceptors [1].

ADME Profiling Blood-Brain Barrier Permeability Physicochemical Characterization

In Vivo Behavioral Pharmacology: Species-Specific Conditioned Avoidance Response (CAR) Blockade in Mice, Rats, and Cats

AHR-2244 hydrochloride demonstrates selective blockade of the conditioned avoidance response (CAR) in mice, rats, and cats, as reported in the primary literature [1] [2]. CAR suppression is a well-validated preclinical behavioral assay predictive of antipsychotic efficacy, and the demonstration of activity across three distinct rodent and feline species provides cross-species validation of the compound's central nervous system activity [1]. Additionally, AHR-2244 reduces the lethality associated with amphetamine administration in these species [1] [2]. Notably, quantitative dose-response data (e.g., ED50 values) are not publicly available in accessible sources, representing a critical evidence gap that limits direct quantitative comparison to haloperidol or other reference antipsychotics in this assay.

Behavioral Pharmacology Antipsychotic Screening Conditioned Avoidance Response

Receptor Binding Profile: Critical Data Gap Requiring Independent Characterization

Despite the compound's established classification as a butyrophenone analog and its demonstrated in vivo antipsychotic-like activity, no publicly accessible receptor binding data (Ki or IC50 values) for AHR-2244 at dopamine D2, serotonin 5-HT1A, or serotonin 5-HT2A receptors were identified in primary research papers, patents, or authoritative databases as of the knowledge cutoff. The absence of published binding affinity data for the target compound precludes direct quantitative comparison to reference antipsychotics such as haloperidol (D2 Ki ≈ 0.5–4 nM), chlorpromazine (D2 Ki ≈ 1–10 nM), or clozapine (D2 Ki ≈ 100–300 nM; 5-HT2A Ki ≈ 5–10 nM). This represents a significant evidence gap that must be addressed through independent characterization prior to any claims regarding relative potency or receptor selectivity [1].

Receptor Binding Assay Radioligand Displacement Dopamine D2 Receptor

1-[4-[3-[4-(4-Fluorobenzoyl)piperidin-1-ium-1-yl]propoxy]-3-methoxyphenyl]ethanone chloride: Evidence-Backed Research and Industrial Application Scenarios


Behavioral Pharmacology Studies Requiring a Butyrophenone-Derivative Positive Control with Established In Vivo Activity

AHR-2244 is suitable as a positive control or test compound in conditioned avoidance response (CAR) assays in rodents, leveraging its documented in vivo blockade of CAR across mice, rats, and cats [1]. The compound's butyrophenone classification and demonstrated cross-species CAR suppression make it a valid comparator for evaluating novel antipsychotic candidates, provided that dose-response curves are independently established in the user's specific strain and experimental conditions. Its higher LogP of 5.14 compared to haloperidol (LogP ≈ 3.2–3.8) [2] [3] predicts different absorption and distribution kinetics, which should be factored into dosing schedules and time-course analyses.

Structure-Activity Relationship (SAR) Studies of 4-(4-Fluorobenzoyl)piperidine Pharmacophore Optimization

AHR-2244 serves as a structurally defined reference compound for SAR campaigns focused on optimizing the N-substituent of the 4-(4-fluorobenzoyl)piperidine pharmacophore [1] [2]. Its specific N-propoxy-methoxyphenyl ethanone substitution pattern represents a distinct chemical space within this pharmacophore class, enabling direct comparison to analogs with alternative linker lengths, aromatic substitutions, or terminal functional groups. The compound's calculated LogP of 5.14 and tPSA of 55.84 Ų [3] provide benchmark physicochemical parameters against which the ADME properties of newly synthesized analogs can be compared.

Lipophilicity-Dependent CNS Penetration and Tissue Distribution Modeling

The high calculated LogP of 5.14 for AHR-2244 [1] positions this compound as a tool for investigating the relationship between extreme lipophilicity and CNS drug distribution. In comparative studies with haloperidol (LogP ≈ 3.2–3.8) [2], AHR-2244 can be employed to probe how a ΔLogP of approximately +1.3 to +1.9 units alters blood-brain barrier penetration kinetics, brain-to-plasma ratios, and accumulation in lipid-rich tissues. This application is particularly relevant for CNS drug discovery programs seeking to understand the upper boundaries of optimal lipophilicity for antipsychotic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for AHR-2244 hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.